

spectroscopic data (NMR, IR, MS) of 2aminobenzothiazole

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Compound of Interest		
Compound Name:	2-Aminobenzothiazole	
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-aminobenzothiazole**, tailored for researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such data.

Spectroscopic Data of 2-Aminobenzothiazole

The structural elucidation of **2-aminobenzothiazole**, a significant heterocyclic compound in medicinal chemistry, relies on a combination of spectroscopic techniques.[1] The following sections summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules.[2] For **2-aminobenzothiazole**, both ¹H and ¹³C NMR provide critical information about the chemical environment of its atoms.

¹H NMR Data

The proton NMR spectrum provides information on the number, environment, and neighboring protons.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.63 - 7.66	m	4H	Aromatic Protons
7.46	t, J = 7.7 Hz	2H	Aromatic Protons
7.33 - 7.37	m	2H	Aromatic Protons

Note: Data corresponds to a closely related derivative, N-phenyl-1,3-benzothiazol-2-amine, and serves as a representative example.[3]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
166.8	C2 (Carbon attached to -NH ₂)
151.5	C7a (Quaternary carbon)
128.9	Aromatic CH
125.2	Aromatic CH
124.1	Aromatic CH
119.5	Aromatic CH
114.4	Aromatic CH

Note: Data corresponds to 2-amino-7-chlorobenzothiazole and illustrates typical chemical shifts for the benzothiazole core.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]



Wavenumber (cm ⁻¹)	Intensity	Assignment
3423, 3230	Strong, Broad	N-H stretching (amine)
1613	Strong	C=N stretching (thiazole ring)
1523	Medium	C=C stretching (aromatic ring)

Note: Data corresponds to a closely related derivative, N-phenyl-1,3-benzothiazol-2-amine.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

m/z	Relative Intensity	Assignment
150	100%	[M] ⁺ (Molecular Ion)
123	-	[M - HCN]+
108	-	[M - C ₂ H ₂ N] ⁺
96	-	[M - C ₃ H ₂ S] ⁺

Note: This data is based on the expected fragmentation pattern for **2-aminobenzothiazole**. High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the molecular formula.

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data.

NMR Spectroscopy Protocol

A generalized protocol for obtaining NMR spectra of organic compounds is as follows:

• Sample Preparation: Dissolve 5-25 mg of the purified **2-aminobenzothiazole** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be placed in a clean, high-quality NMR tube.



- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts.
- Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher concentration of the sample (50-100 mg) and a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol

The following is a typical procedure for obtaining an FT-IR spectrum:

- Sample Preparation: For solid samples like 2-aminobenzothiazole, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol

A general protocol for mass spectrometry analysis includes the following steps:

- Sample Preparation: Prepare a dilute solution of the sample (around 10-100 μ g/mL) in a volatile organic solvent like methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). EI is

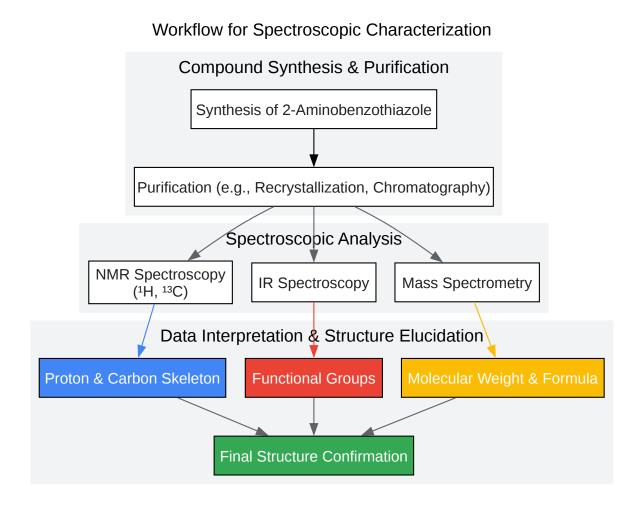


a hard ionization technique that often leads to fragmentation, while ESI is a softer technique that typically produces the molecular ion.

- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of a compound like **2-aminobenzothiazole** using various spectroscopic methods.





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Caption: A logical workflow for the structural elucidation of an organic compound.

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